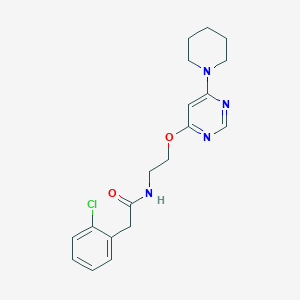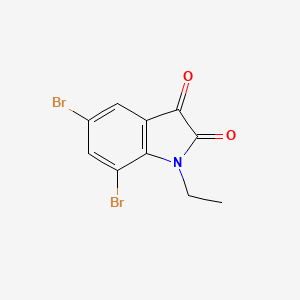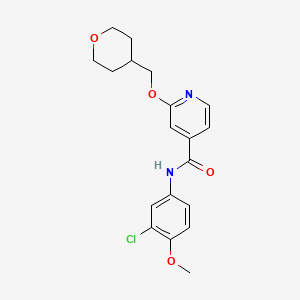![molecular formula C20H17ClN2O4 B2766777 3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 1795516-65-2](/img/structure/B2766777.png)
3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a cyclobutane ring, a carboxylic acid group, an oxadiazole ring, and a chlorophenyl group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Aplicaciones Científicas De Investigación
Structural Analysis and Photochemistry
- Studies have delved into the structure of diastereomeric compounds similar to the requested chemical, demonstrating differences in the geometrical parameters of the carbon framework. For instance, certain diastereomers show variations in their cyclobutane fragments due to donor-acceptor interactions, which could be significant for understanding the compound's reactivity and stability (Razin et al., 2007).
- Research on the photochemistry of chloro- and fluoro-substituted carboxylic acids and their derivatives has highlighted their reactivity in the crystalline phase, where most compounds undergo stereospecific cycloaddition to form substituted cyclobutane systems. This information could be relevant for applications in material science and photoresponsive molecular designs (Brune et al., 1994).
Biological Activity
- The compound's analogues, featuring the 1,2,4-oxadiazole ring, have been synthesized and assessed for their binding affinities at neurotransmitter transporters. Such compounds have shown promising potencies, indicating potential for therapeutic applications (Carroll et al., 1993).
- Novel derivatives of 1,3,4-oxadiazoles containing phenyl thiophene moiety have been developed, with some showing cytotoxic activity against various cancer cell lines. This highlights the compound's relevance in the development of new anticancer agents (Adimule et al., 2014).
Chemical Synthesis and Modifications
- Research on ring opening and enlargement of related cyclopropene carboxylic acids provides insights into the reactivity and potential transformations of the compound, which could be valuable for synthetic chemists interested in creating novel derivatives with enhanced properties (Schmitz et al., 1985).
- Cyclopentane-1,3-dione has been explored as a novel isostere for the carboxylic acid functional group, with implications for the design of potent thromboxane receptor antagonists. This suggests potential for the compound in drug design, especially for conditions mediated by thromboxane A2 (Ballatore et al., 2011).
Propiedades
IUPAC Name |
3-[4-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c21-16-3-1-2-13(10-16)19-22-18(27-23-19)11-26-17-6-4-12(5-7-17)14-8-15(9-14)20(24)25/h1-7,10,14-15H,8-9,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCUKNRYFHITJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=C(C=C2)OCC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2766694.png)
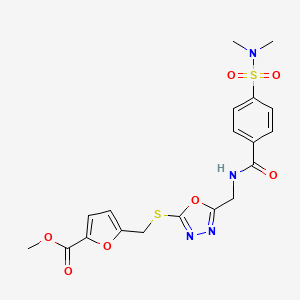


![N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766702.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2766704.png)
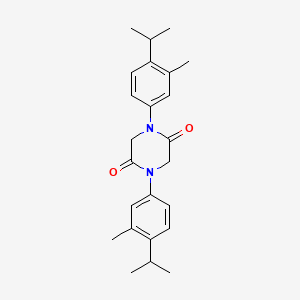


![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2766710.png)
